Ethyl 2-methyl-4-hexynoate

Enzymatic resolution Chiral synthesis Prostacyclin intermediates

Ethyl 2-methyl-4-hexynoate is a chiral, terminal alkyne-containing ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. This compound is a racemic mixture unless specified otherwise and is supplied as a colorless liquid with a predicted boiling point of 206.4±23.0 °C and a predicted density of 0.938±0.06 g/cm³.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 116484-93-6
Cat. No. B8721786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-hexynoate
CAS116484-93-6
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC#CC
InChIInChI=1S/C9H14O2/c1-4-6-7-8(3)9(10)11-5-2/h8H,5,7H2,1-3H3
InChIKeyMLWGWKDHIMOXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-4-hexynoate (CAS 116484-93-6): Procurement Guide for a Versatile Chiral Building Block


Ethyl 2-methyl-4-hexynoate is a chiral, terminal alkyne-containing ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol [1]. This compound is a racemic mixture unless specified otherwise and is supplied as a colorless liquid with a predicted boiling point of 206.4±23.0 °C and a predicted density of 0.938±0.06 g/cm³ . Its structural features—a terminal alkyne at the 4-position, a methyl branch at the 2-position, and an ethyl ester moiety—distinguish it from simpler alkynoates and make it a key intermediate in the stereoselective synthesis of pharmaceutically relevant molecules, notably prostacyclin analogues [2].

Ethyl 2-methyl-4-hexynoate: Why In-Class Analogs Cannot Be Directly Substituted


Generic substitution with other alkynoate esters or even the methyl ester of the same core structure is not scientifically valid due to the compound's unique combination of a terminal alkyne and a chiral center, which is essential for downstream stereoselective transformations. The ethyl ester group influences the compound's reactivity and physical properties, impacting its behavior in enzymatic resolutions and subsequent synthetic steps [1]. Furthermore, the 2-methyl substituent creates a chiral center that is critical for the enantioselective synthesis of prostacyclin analogues like Iloprost and Cruentaren A; substituting with an achiral analog or a different ester would compromise the stereochemical integrity of the final active pharmaceutical ingredient [1]. The following quantitative evidence demonstrates these specific points of differentiation.

Ethyl 2-methyl-4-hexynoate: Quantitative Differentiation Evidence for Scientific Selection


Enzymatic Resolution Efficiency: Ethyl 2-methyl-4-hexynoate vs. Traditional Chiral Resolution

The enzymatic hydrolysis of racemic ethyl 2-methyl-4-hexynoate provides a superior route to optically active 2-methyl-4-hexynoic acid compared to traditional chemical resolution methods using chiral amines. The patent describes a process that proceeds under mild, environmentally friendly conditions (room temperature, near-neutral pH) and can achieve high enantiomeric purity, whereas classical methods using costly chiral amines suffer from low yields and poor stereoselectivity [1].

Enzymatic resolution Chiral synthesis Prostacyclin intermediates

Crucial Structural Feature: Terminal Alkyne and 2-Methyl Substituent for Prostacyclin Analog Synthesis

The specific structure of ethyl 2-methyl-4-hexynoate, featuring both a terminal alkyne and a chiral center at the 2-position, is essential for constructing the side-chain of optically active prostacyclin analogues. This compound serves as a key intermediate in the synthesis of Iloprost, 3-oxa-Iloprost, and Cruentaren A, where the terminal alkyne enables late-stage functionalization and the chiral methyl group is integral to the molecule's stereochemical and biological activity [1].

Prostacyclin analogues Iloprost synthesis Cruentaren A synthesis

Ester Group Selection: Ethyl vs. Methyl 2-methyl-4-hexynoate in Pharmaceutical Intermediates

While both ethyl and methyl esters of 2-methyl-4-hexynoic acid are used as intermediates, the ethyl ester is preferred in certain pharmaceutical processes due to its higher boiling point and lower volatility, which reduces loss during workup and facilitates handling at scale [1]. The patent for enzymatic resolution explicitly uses the ethyl ester as the substrate, demonstrating its compatibility with industrial biocatalytic processes [1].

Ester reactivity Pharmaceutical intermediates Synthetic efficiency

Ethyl 2-methyl-4-hexynoate: Primary Application Scenarios for Scientific and Industrial Procurement


Enzymatic Resolution for Chiral Building Block Production

Procure racemic ethyl 2-methyl-4-hexynoate for use as a substrate in lipase-catalyzed kinetic resolution. Under mild, environmentally friendly conditions, this process yields optically active 2-methyl-4-hexynoic acid with high enantioselectivity, a critical intermediate for chiral prostacyclin analogues. This method avoids the low yields and poor stereoselectivity of classical chemical resolution [1].

Synthesis of Prostacyclin Analogues (Iloprost, Cruentaren A)

Utilize this compound as a key intermediate in the stereocontrolled synthesis of prostacyclin analogues. The terminal alkyne and chiral 2-methyl substituent are essential for constructing the pharmacologically active side-chain of Iloprost, 3-oxa-Iloprost, and Cruentaren A. The compound's specific structure ensures the correct stereochemistry and functional group placement required for biological activity [1].

Large-Scale Pharmaceutical Intermediate Manufacturing

Select the ethyl ester form for multi-step pharmaceutical syntheses where its higher boiling point (~206°C predicted) and lower volatility compared to the methyl ester reduce material loss during solvent evaporation and improve process robustness. The compound's compatibility with enzymatic resolution further enhances its utility in scalable, green chemistry manufacturing processes [1].

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